molecular formula C17H15NO B7813492 3-(6-Methoxy-naphthalen-2-yl)-phenylamine

3-(6-Methoxy-naphthalen-2-yl)-phenylamine

Cat. No.: B7813492
M. Wt: 249.31 g/mol
InChI Key: GFHSOUYENFJHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxy-naphthalen-2-yl)-phenylamine is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHSOUYENFJHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-methoxy-naphthalene-2-boronic acid (0.140 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H20 and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.06 g in 75% yield.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-6-(3-nitrophenyl)naphthalene (200 mg, 0.71 mmol, 1 eq) in 100 ml of dry THF, Pd/C is added, and the mixture is stirred over night at RT under a hydrogen atmosphere. After filtration over Celite and purification by means of preparative thin-layer chromatograph, the product is obtained in a yield of 20% (36 mg).
Name
2-methoxy-6-(3-nitrophenyl)naphthalene
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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